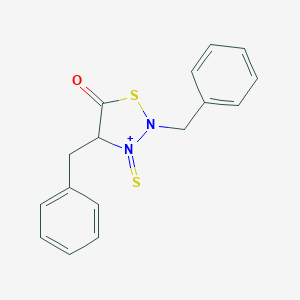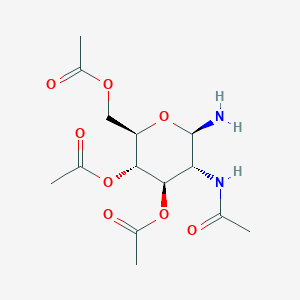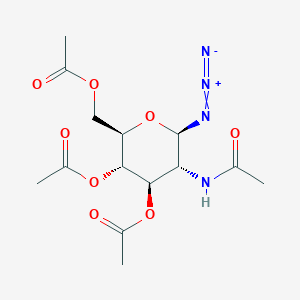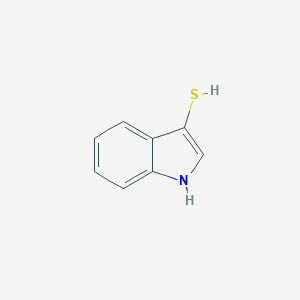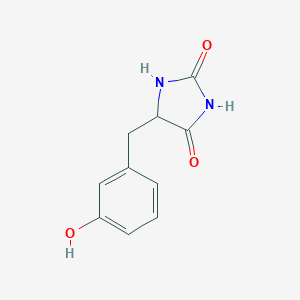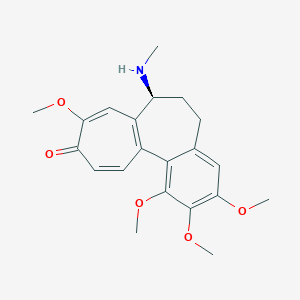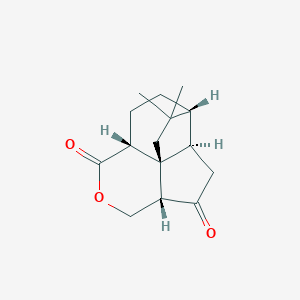
Quadrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione is a naturally occurring sesquiterpene, first isolated in 1978 from the fungus Aspergillus terreus . It belongs to the larger group of polyquinanes and features a distinctive diquinane core fused with a bicyclo[3.2.1]octane system . 13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione has attracted significant attention due to its challenging structure and potent biological activity, particularly its cytotoxic properties .
Applications De Recherche Scientifique
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione has been extensively studied for its biological activities. It exhibits potent cytotoxic properties against several tumor cell lines . Additionally, quadrone and its derivatives have shown antimicrobial and anticancer activities . The compound’s unique structure and biological activity make it a valuable target for synthetic and medicinal chemistry research .
Mécanisme D'action
Target of Action
Quadrone is a sesquiterpene originally isolated from the fungus Aspergillus terreus . It has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the primary targets of this compound are likely to be cellular components or processes that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Its cytotoxicity suggests that it may interact with its targets in a way that disrupts normal cellular functions, leading to cell death
Biochemical Pathways
The biosynthesis of this compound involves a multistep carbocation rearrangement , but the downstream effects of this process on other biochemical pathways remain to be elucidated.
Result of Action
This compound has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the molecular and cellular effects of this compound’s action include disruption of normal cellular functions and induction of cell death in these cancer cells.
Analyse Biochimique
Biochemical Properties
Quadrone interacts with various enzymes and proteins in biochemical reactions. A novel sesquiterpene synthase has been identified that is capable of generating β-terrecyclene, a compound possessing the quadrane scaffold .
Cellular Effects
Its potent antimicrobial and anticancer activities suggest that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a complex multistep carbocation rearrangement . This process dramatically alters the bonding, hybridization, and stereochemistry of the substrate’s carbon atoms to form the unique quadrane scaffold
Metabolic Pathways
It is known that the biosynthesis of this compound involves a novel sesquiterpene synthase
Méthodes De Préparation
The synthesis of quadrone involves several steps, starting from the ammonium salt of (-)-10-camphorsulfonic acid . The synthetic route includes:
Reduction: (-)-a-campholenic acid is reduced with lithium aluminum hydride in ether.
Methylation: The resulting alcohol is methylated with dimethyl sulfate in 1,2-dimethoxyethane using sodium hydride as a base.
Irradiation: A solution of the methyl ether in methylene chloride is irradiated in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine using 5,10,15,20-tetraphenyl-21H,23H-porphine as a photosensitizer.
Epoxidation and Hydrolysis: The enone formed is treated with hydrogen peroxide and lithium hydroxide in methanol, followed by heating with sodium hydroxide in aqueous methanol at reflux to produce the desired ketone.
Analyse Des Réactions Chimiques
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The enone intermediate can be oxidized using hydrogen peroxide and lithium hydroxide.
Reduction: Reduction of (-)-a-campholenic acid with lithium aluminum hydride.
Substitution: Methylation of the resulting alcohol with dimethyl sulfate.
Common reagents used in these reactions include lithium aluminum hydride, dimethyl sulfate, hydrogen peroxide, and lithium hydroxide. Major products formed include the methyl ether and the final ketone product .
Comparaison Avec Des Composés Similaires
13,13-dimethyl-7-oxatetracyclo[75001,5Similar compounds include terrecyclic acid A, terrecyclol, and isoquadrone . These compounds share a similar tricyclic structure but differ in their specific functional groups and biological activities . 13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione’s unique diquinane core and potent cytotoxic properties distinguish it from other quadranoids .
Propriétés
Numéro CAS |
66550-08-1 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1 |
Clé InChI |
BBIDMUQZCCGABN-UXSWQMMLSA-N |
SMILES |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |
SMILES isomérique |
CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C |
SMILES canonique |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |
Apparence |
Colourless to light tan residue |
| 74807-65-1 | |
Synonymes |
6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)- quadrone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


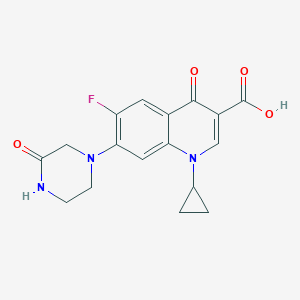
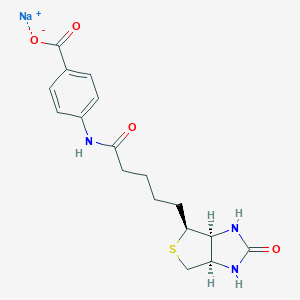

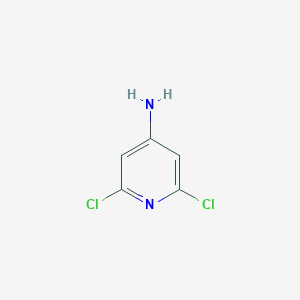
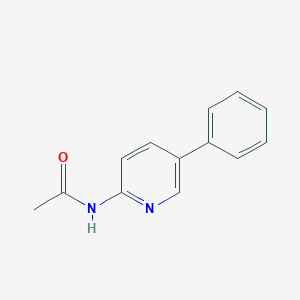
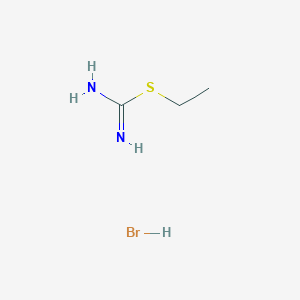
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)
